Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-
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Overview
Description
Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]- is a fluorinated alcohol compound. It is characterized by the presence of a long perfluorinated alkyl chain attached to an ethanol molecule. This compound is known for its unique properties, such as high thermal stability, low surface energy, and resistance to chemical and biological degradation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]- typically involves the reaction of a perfluorinated alkyl iodide with an alcohol under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield and purity of the final product. The product is typically purified by distillation or recrystallization to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkyl ethers, amines.
Scientific Research Applications
Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a solvent in fluorinated polymer synthesis.
Biology: Employed in the study of membrane proteins due to its ability to mimic lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of water-repellent and oil-repellent coatings, as well as in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]- is primarily based on its unique chemical structure. The perfluorinated alkyl chain imparts hydrophobic and lipophobic properties, allowing the compound to interact with hydrophobic surfaces and interfaces. This interaction can lead to the formation of stable monolayers or bilayers, which are useful in various applications such as surface coatings and drug delivery.
Molecular Targets and Pathways:
Hydrophobic Interactions: The compound interacts with hydrophobic surfaces, forming stable layers that repel water and oils.
Membrane Integration: In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
- 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 2,2,3,3,4,4,5,5,6,6,7,7-十二氟-1,8-辛二醇
Uniqueness: Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]- is unique due to its specific combination of a perfluorinated alkyl chain and an ethanol moiety. This combination provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications that require both stability and functionality.
Properties
CAS No. |
38824-96-3 |
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Molecular Formula |
C10H7F15O2 |
Molecular Weight |
444.14 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)ethanol |
InChI |
InChI=1S/C10H7F15O2/c11-4(12,3-27-2-1-26)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2 |
InChI Key |
RCHKMLYDOXIXGG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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